molecular formula C14H22ClNO B2379256 Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride CAS No. 112337-58-3

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride

Cat. No. B2379256
CAS RN: 112337-58-3
M. Wt: 255.79
InChI Key: AIFCVTWNKTUNND-UHFFFAOYSA-N
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Description

“Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride” is a chemical compound with the formula C14H22ClNO . It is related to “(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid”, which has the formula C16H22O3 .


Molecular Structure Analysis

The molecular structure of “Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride” is represented by the formula C14H22ClNO . A related compound, “2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(2-cyano-ethyl)-N-methyl-acetamide”, has the formula C20H28N2O2 .


Physical And Chemical Properties Analysis

“Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride” has a molecular weight of 255.79 . A related compound, “2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(2-cyano-ethyl)-N-methyl-acetamide”, has a molecular weight of 328.4 g/mol .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

Research shows that derivatives of tetrahydro-pyran, such as benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-amine hydrochloride, have potential applications in antimicrobial and anticoccidial treatments. A study demonstrated that amine adducts of this compound exhibited significant activity as coccidiostats, offering protection against Eimeria tenella in chickens (Georgiadis, 1976).

Molecular Probing

This compound has been utilized in synthesizing molecular probes. For example, a study involved synthesizing a labeled form of TAK779, a potent CCR5 antagonist, using this compound as an intermediate. This application highlights its utility in creating site-specific molecular probes for research purposes (Konno et al., 2009).

Synthesis of Diverse Chemical Compounds

The compound's derivatives are useful in synthesizing a variety of chemical compounds. It has been used as a starting material in alkylation and ring closure reactions to create a structurally diverse library of compounds, showcasing its versatility in chemical synthesis (Roman, 2013).

Role in Synthesis of Dual Serotonin/Noradrenaline Reuptake Inhibitors

A series of derivatives of this compound, specifically N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, have shown potential as selective dual serotonin and noradrenaline reuptake inhibitors. This suggests its applicability in developing treatments for disorders related to neurotransmitter imbalances (Fish et al., 2007).

properties

IUPAC Name

N-benzyl-2,2-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12;/h3-7,13,15H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCVTWNKTUNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride

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